molecular formula C6H13NO2 B3370901 Ethyl 2-(methylamino)propanoate CAS No. 56428-90-1

Ethyl 2-(methylamino)propanoate

Cat. No.: B3370901
CAS No.: 56428-90-1
M. Wt: 131.17 g/mol
InChI Key: KHRLPZJTPHCMSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2. It is an ester derived from propanoic acid and is characterized by its clear, colorless liquid form. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Ethyl 2-(methylamino)propanoate is a complex compound with a molecular weight of 131.17 The primary targets of this compound are currently not well-defined in the literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylamino)propanoate can be synthesized through the esterification of 2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-(methylamino)propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-(methylamino)propanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methylamino)propanoate is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying esterification and hydrolysis reactions.

    Biology: The compound is used in biochemical studies to understand enzyme-catalyzed ester hydrolysis.

    Medicine: It is investigated for its potential use in drug development, particularly in designing prodrugs that can be hydrolyzed in the body to release active pharmaceutical ingredients.

    Industry: The compound is used in the production of various chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 2-(methylamino)propanoate can be compared with other esters such as ethyl acetate and methyl propanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the methylamino group, which imparts different chemical and biological properties.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Methyl propanoate: Used in organic synthesis and as a flavoring agent.

    Ethyl propanoate: Known for its fruity odor and used in the fragrance industry.

This compound stands out due to its specific applications in scientific research and potential medicinal uses.

Properties

IUPAC Name

ethyl 2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLPZJTPHCMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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